molecular formula C17H14O3 B2583376 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one CAS No. 69322-22-1

3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one

Cat. No.: B2583376
CAS No.: 69322-22-1
M. Wt: 266.296
InChI Key: ANFVFIMNMXBLIN-UHFFFAOYSA-N
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Description

3-[2-(4-Methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one is a benzofuranone derivative characterized by a benzofuran core substituted with a 2-oxoethyl group linked to a 4-methylphenyl ring.

Properties

IUPAC Name

3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-6-8-12(9-7-11)15(18)10-16-13-4-2-3-5-14(13)17(19)20-16/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFVFIMNMXBLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzofuran with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful temperature control to prevent side reactions.

Another synthetic route involves the condensation of 4-methylbenzaldehyde with 2-hydroxyacetophenone, followed by cyclization to form the benzofuran ring. This method often employs acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, solvent recycling and purification steps are integrated into the production process to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzofuran ring, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Benzofuran derivatives are known for their anti-inflammatory effects. Research indicates that compounds similar to 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Case Study: COX Inhibition

A study highlighted the synthesis of various benzofuran derivatives and their evaluation for COX-II inhibition. The results showed significant inhibition percentages (up to 60%) at concentrations of 100 μM, indicating that these compounds could serve as potential anti-inflammatory agents . The structure-activity relationship (SAR) analysis demonstrated that specific substitutions on the benzofuran scaffold enhanced COX-II selectivity and potency.

Antibacterial Properties

The antibacterial activity of benzofuran derivatives has been investigated, particularly against multidrug-resistant strains. The compound's ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes contributes to its effectiveness.

Case Study: Antimicrobial Testing

A comparative study assessed the antibacterial properties of several benzofuran derivatives, including this compound. The findings revealed that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

Research has also explored the anticancer potential of benzofuran derivatives. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays conducted on various cancer cell lines indicated that this compound demonstrated significant cytotoxic effects. The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell death in a dose-dependent manner .

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is crucial for optimizing the biological activity of benzofuran derivatives. Modifications at specific positions on the benzofuran ring can enhance efficacy and selectivity for targeted biological pathways.

Modification Effect
Substitution on the phenyl ringIncreased COX-II selectivity
Alteration of functional groupsEnhanced antibacterial activity
Variations in alkyl chain lengthImproved cytotoxicity against cancer cells

Mechanism of Action

The mechanism of action of 3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s oxoethyl group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the benzofuran ring system can engage in π-π interactions with aromatic residues in proteins, modulating their function.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Substituent Modifications Molecular Formula Key Properties/Applications References
3-[2-(4-Methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one 4-Methylphenyl-2-oxoethyl group C₁₇H₁₄O₃ Not explicitly reported; inferred stability from analogues
(2Z)-6-Hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one Benzylidene group with hydroxy substitution C₁₆H₁₂O₃ Enhanced π-conjugation; potential UV absorption
3-(4-Chlorophenyl)-2-benzofuran-1(3H)-one 4-Chlorophenyl group C₁₄H₉ClO₂ Electron-withdrawing Cl increases reactivity
3,3-Bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one Bis(2-methoxyphenyl) groups C₂₂H₁₈O₄ Steric hindrance; altered solubility
3-{2-[4-(1H-Imidazol-1-yl)phenyl]-2-oxoethyl}-1,3-dihydro-2-benzofuran-1-one Imidazolyl-substituted phenyl group C₁₉H₁₄N₂O₃ Potential bioactivity (e.g., kinase inhibition)

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The 4-methylphenyl group in the target compound donates electrons via its methyl substituent, enhancing stability compared to electron-withdrawing groups like chlorine in 3-(4-chlorophenyl)-2-benzofuran-1(3H)-one .
    • Methoxy groups (e.g., in 3,3-bis(2-methoxyphenyl)-2-benzofuran-1(3H)-one) increase solubility in polar solvents but reduce lipophilicity .
  • Conjugation and Reactivity :

    • Compounds with benzylidene substituents (e.g., (2Z)-6-hydroxy-2-(4-methylbenzylidene)-1-benzofuran-3(2H)-one) exhibit extended π-conjugation, influencing optical properties and redox behavior .

Biological Activity

3-[2-(4-methylphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one is a member of the benzofuranone class, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in anticancer and anti-inflammatory applications. The following sections will delve into its biological activities, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H14O3C_{17}H_{14}O_3 with a molecular weight of approximately 270.29 g/mol. The structure features a benzofuran ring fused with a ketone group and a phenyl substituent that enhances its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including the compound . Research indicates that this compound may inhibit the activity of glycogen synthase kinase-3β (GSK3β), which plays a significant role in cell proliferation and survival. In vitro assays demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundHCT116 (Colon)9.71 ± 1.9
MIA PaCa2 (Pancreatic)7.48 ± 0.6

These findings suggest that the compound induces apoptosis through GSK3β inhibition, correlating with its binding affinity as shown in molecular docking studies .

Anti-inflammatory Properties

Benzofuran derivatives have also been noted for their anti-inflammatory effects. Compounds within this class can modulate inflammatory pathways, potentially reducing cytokine production. Although specific data on this compound's anti-inflammatory activity is limited, related benzofuranones have demonstrated efficacy in preclinical models of inflammation.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzofuran derivatives indicates that modifications to the phenyl ring significantly influence biological activity. The presence of electron-donating groups, such as methyl groups, enhances binding affinity to target proteins involved in cancer progression .

Study on Cytotoxicity

In a study conducted on various substituted benzofuran derivatives, the compound exhibited significant cytotoxicity against cancer cell lines (IC50 values ranging from 3.27 to 9.71 μM). The study utilized molecular docking to confirm the binding interactions with GSK3β, indicating a promising pathway for further development in anticancer therapy .

Comparative Analysis

A comparative analysis of different benzofuran derivatives revealed that those with additional functional groups on the phenyl ring often exhibited enhanced cytotoxic properties compared to simpler structures. For instance, compounds with halogen substitutions showed increased potency against specific cancer types .

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